3,7-Bis(4-methoxyphenyl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
3,7-BIS(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-BIS(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminopyridine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,7-BIS(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,7-BIS(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,7-BIS(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Known for its luminescent properties and applications in organic light-emitting diodes (OLEDs).
Diketopyrrolopyrrole derivatives: Used in the development of stable perovskite solar cells.
Uniqueness
3,7-BIS(4-METHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE stands out due to its unique structural features and versatile applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3,7-bis(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H19N3O3/c1-25-15-7-3-13(4-8-15)17-11-18(24)22-20-19(17)21-12-23(20)14-5-9-16(26-2)10-6-14/h3-10,12,17H,11H2,1-2H3,(H,22,24) |
InChI Key |
PRIBJFXMUYCWEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2N=CN3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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